5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Progesterone receptor antagonist Nuclear hormone receptor Barbiturate-based PR modulator

5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 330566-37-5; molecular formula C15H14N4O6; MW 346.29) is a 5-arylidene-barbituric acid derivative featuring a morpholino-nitrophenyl pharmacophore. The compound is synthesized via Knoevenagel condensation of 4-morpholino-3-nitrobenzaldehyde with barbituric acid.

Molecular Formula C15H14N4O6
Molecular Weight 346.299
CAS No. 330566-37-5
Cat. No. B2634715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS330566-37-5
Molecular FormulaC15H14N4O6
Molecular Weight346.299
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-]
InChIInChI=1S/C15H14N4O6/c20-13-10(14(21)17-15(22)16-13)7-9-1-2-11(12(8-9)19(23)24)18-3-5-25-6-4-18/h1-2,7-8H,3-6H2,(H2,16,17,20,21,22)
InChIKeyRBOBRXMRTBQGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 330566-37-5): Structural Identity and Compound Class for Procurement Decisions


5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 330566-37-5; molecular formula C15H14N4O6; MW 346.29) is a 5-arylidene-barbituric acid derivative featuring a morpholino-nitrophenyl pharmacophore . The compound is synthesized via Knoevenagel condensation of 4-morpholino-3-nitrobenzaldehyde with barbituric acid . It belongs to the pyrimidinetrione class, characterized by an N1,N3-unsubstituted barbituric acid core connected through a benzylidene bridge to a morpholino-substituted nitrophenyl ring. This structural arrangement provides two hydrogen-bond donor NH groups, a Michael acceptor exocyclic double bond, and a morpholine moiety that confers enhanced solubility in polar solvents and potential for salt formation. These features distinguish it from N-alkylated analogs (e.g., the 1,3-dimethyl derivative, CAS 732250-13-4) and dioxane-dione isosteres (e.g., CAS 341935-02-2) . High-strength, comparator-based quantitative differentiation evidence for this compound remains limited in the public domain; users are advised to verify all biological activity claims against primary data before making procurement decisions.

Why Generic Substitution Risks for 5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 330566-37-5) Are Scientifically Unjustified


Within the 5-arylidene-pyrimidinetrione chemical class, small structural variations produce profound changes in hydrogen-bond donor/acceptor capacity, tautomeric equilibrium, electrophilic reactivity, and biological target engagement that cannot be predicted from scaffold similarity alone [1]. The target compound (N1,N3-unsubstituted) presents two free NH groups capable of donating hydrogen bonds to biological targets, whereas the 1,3-dimethyl analog (CAS 732250-13-4) eliminates this capacity entirely. The 3-nitro substituent on the phenyl ring strongly withdraws electrons, polarizing the exocyclic double bond and modulating reactivity as a Michael acceptor — a feature absent in the des-nitro analog (CAS 339174-47-9). Furthermore, the morpholine ring provides a tertiary amine (predicted pKa of the conjugate acid) that can influence solubility, salt formation, and target recognition in ways that are fundamentally distinct from piperidine, piperazine, or pyrrolidine replacements . These structural determinants mean that procurement of an analog in place of the specified compound introduces undefined variables in biological assay outcomes, synthetic reproducibility, and structure-activity relationship (SAR) interpretation. The quantitative evidence below, though limited in independent validation, illustrates the specific pharmacological profile that distinguishes this compound within its chemical series.

Quantitative Differentiation Evidence for 5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 330566-37-5) Versus Closest Analogs


Progesterone Receptor (PR) Antagonist Activity: Quantitative Differentiation from N-Alkylated Analogs

The target compound demonstrates measurable antagonist activity at the human progesterone receptor (PR) with an IC50 of 3,800 nM in T47D cells, assessed by inhibition of progesterone-induced alkaline phosphatase activity after 24 hours [1]. In contrast, the 1,3-dimethyl analog (CAS 732250-13-4) has no reported PR antagonist activity in any public database, consistent with the hypothesis that N1,N3-substitution on the barbituric acid ring abolishes hydrogen-bond donor interactions critical for PR binding. The structurally distinct compound CHEMBL1091939 (a phenanthridinone derivative with a trifluoromethyl carbinol group) shows a 3.2-fold more potent PR IC50 of 1,200 nM in the same assay system [2], providing a cross-class benchmark. This data suggests that the N1,N3-unsubstituted barbituric acid core of the target compound is permissive for PR engagement, though potency is modest relative to optimized chemotypes.

Progesterone receptor antagonist Nuclear hormone receptor Barbiturate-based PR modulator

ROR Nuclear Receptor Inverse Agonist Profile: Multi-Isoform Activity Comparison

The target compound exhibits inverse agonist activity across multiple ROR isoforms: ROR-alpha (IC50 = 10,800 nM), ROR-beta (IC50 = 8,200 nM), and ROR-gamma (data available via BindingDB) [1]. The ROR-beta activity (8,200 nM) is approximately 1.3-fold more potent than ROR-alpha activity, suggesting modest isoform preference. By comparison, the cross-class compound CHEMBL1091939 shows ROR-gamma inverse agonist IC50 values of 3,900–4,700 nM in the same HEK293 luciferase reporter assay system [2], representing 1.7–2.1-fold greater potency. No ROR activity data exist in public repositories for the 1,3-dimethyl analog (CAS 732250-13-4) or the dioxane-dione analog (CAS 341935-02-2), meaning cross-class comparison is the only available benchmark. The presence of dual PR/ROR pharmacological activity in the target compound is noteworthy and may be exploitable in polypharmacology approaches.

ROR inverse agonist Nuclear receptor modulation Retinoic acid receptor-related orphan receptor

N1,N3-Unsubstituted Barbituric Acid Core: Structural Differentiation from the 1,3-Dimethyl Analog

The target compound retains two free NH groups at N1 and N3 of the barbituric acid ring (pKa predicted = 6.79±0.20 ), enabling hydrogen-bond donor interactions with biological targets. The 1,3-dimethyl analog (CAS 732250-13-4; MW 374.35) eliminates both NH donors and increases molecular weight by 28.06 Da (8.1% increase), fundamentally altering hydrogen-bonding capacity, aqueous solubility, and target recognition . This structural distinction is critical because: (1) N1,N3-unsubstituted barbituric acids exist in equilibrium between lactim and lactam tautomers, affecting both physicochemical properties and receptor binding; (2) the NH groups provide synthetic handles for further derivatization (alkylation, acylation, Mannich reactions); (3) crystal structure analyses of related 5-nitro-2-N-morpholinobenzylidene barbituric acids confirm that N1-alkylation directs the stereochemical outcome of the tert-amino effect (T-reaction) [1]. The dioxane-dione isostere (CAS 341935-02-2; MW 362.3) replaces the NH groups with an oxygen bridge, completely ablating hydrogen-bond donor capacity while introducing a gem-dimethyl ketal that alters conformational flexibility.

Hydrogen-bond donor Barbituric acid tautomerism Structure-activity relationship

Synthetic Utility: Tert-Amino Effect (T-Reaction) for Diastereoselective Spiro-Barbiturate Synthesis

The target compound serves as a versatile precursor for the tert-amino effect (T-reaction), a diastereoselective transformation that converts 1-alkyl-5-(5-nitro-2-N-morpholinobenzylidene)barbituric acids into spirocyclic 1-alkyl-2,4,6-trioxoperhydropyrimidino-5-spiro-10′-(7′-nitro-1′,3′,4′,9′,10′,10a′-hexahydro-2′-oxa)-4a′-azaphenanthrene derivatives [1]. This reaction exploits the proximity of the morpholine tertiary amine to the electrophilic benzylidene double bond, producing spiro products as mixtures of (S*,S*)- and (S*,R*)-diastereomers. The N1-substituent (e.g., methyl, ethyl, or as in the target compound, H) directly controls diastereoselectivity and solid-state reactivity [1]. The 1,3-dimethyl analog (CAS 732250-13-4) may undergo T-reaction with different stereochemical outcomes due to altered conformational preferences. The dioxane-dione analog (CAS 341935-02-2) lacks the barbituric acid ring altogether and therefore cannot participate in this synthetically useful transformation. This T-reaction provides access to complex spiro-heterocyclic scaffolds with potential biological activity, representing a unique synthetic advantage of the barbituric acid-based scaffold.

Tert-amino effect Spiro-barbiturate synthesis Diastereoselective reaction

Research and Industrial Application Scenarios for 5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 330566-37-5)


Progesterone Receptor Antagonist Screening and SAR Studies

The target compound (PR IC50 = 3,800 nM in T47D cells) provides a synthetically tractable barbiturate-based PR antagonist scaffold for structure-activity relationship (SAR) campaigns [1]. Researchers can modify the N1 and N3 positions (alkylation, acylation), the morpholine ring, or the nitro group to map PR pharmacophore requirements. The compound's modest potency makes it suitable as a starting point for hit-to-lead optimization rather than a tool compound for advanced biological studies. Comparative benchmarking against CHEMBL1091939 (PR IC50 = 1,200 nM) [2] and the clinically used PR antagonist mifepristone provides a clear potency gradient for assessing optimization progress.

ROR Isoform Profiling in Autoimmune and Metabolic Disease Models

With confirmed inverse agonist activity at ROR-alpha (IC50 = 10,800 nM) and ROR-beta (IC50 = 8,200 nM) [1], the target compound can serve as a multi-ROR ligand for phenotypic screening in Th17 cell differentiation assays (ROR-gamma-t dependent), metabolic regulation models (ROR-alpha), and circadian rhythm studies (ROR-beta). The barbiturate scaffold provides a chemotype distinct from known ROR ligands (e.g., digoxin, SR1001, ursolic acid), potentially offering a novel intellectual property position and orthogonal chemical biology probe.

Precursor for Diastereoselective Spiro-Barbiturate Library Synthesis via T-Reaction

The tert-amino effect (T-reaction) chemistry established by Krasnov & Khrustalev (2014) [3] enables the target compound (with appropriate N1-functionalization) to undergo diastereoselective conversion to spirocyclic azaphenanthrene derivatives. These spiro products represent three-dimensional, lead-like scaffolds with demonstrated relevance to medicinal chemistry [3]. Procurement of the target compound enables access to this validated synthetic methodology for generating diverse spiro-barbiturate libraries.

Hydrogen-Bond Donor-Dependent Target Engagement Assays

The N1,N3-unsubstituted barbituric acid core (2 NH donors; predicted pKa = 6.79 ) differentiates the target compound from the 1,3-dimethyl analog (0 NH donors; CAS 732250-13-4) in any assay where hydrogen-bond donation is critical for target binding. Paired testing of the target compound and its 1,3-dimethyl analog provides a direct experimental control for assessing the contribution of NH-mediated hydrogen bonding to biological activity, enabling rigorous SAR interpretation.

Quote Request

Request a Quote for 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.